molecular formula C17H12ClFN2OS3 B11969571 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone

2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone

Cat. No.: B11969571
M. Wt: 410.9 g/mol
InChI Key: ZSULYCCIRPWICW-UHFFFAOYSA-N
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Description

2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final product is obtained by reacting the intermediate with 4-fluorobenzyl chloride under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone apart from similar compounds is its unique combination of the 4-chlorobenzyl and 4-fluorophenyl groups. This specific structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H12ClFN2OS3

Molecular Weight

410.9 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C17H12ClFN2OS3/c18-13-5-1-11(2-6-13)9-23-16-20-21-17(25-16)24-10-15(22)12-3-7-14(19)8-4-12/h1-8H,9-10H2

InChI Key

ZSULYCCIRPWICW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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